

Early Diagnosis of Hawkinsinuria Through Newborn Screening: A Technical Guide

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Compound of Interest

Compound Name: *Hawkinsin*

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Introduction

Hawkinsinuria is a rare, autosomal dominant metabolic disorder arising from a defect in the tyrosine metabolism pathway.[1][2] It is caused by a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This alteration leads to the accumulation of an unusual amino acid, **hawkinsin**, and its metabolites in the urine and plasma.[4][5] While some individuals may be asymptomatic, classic presentation in infancy, often coinciding with weaning from breast milk, includes metabolic acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.[1][2][5] Early detection through newborn screening (NBS) is critical to mitigate the clinical manifestations and ensure proper management. This guide provides an in-depth overview of the methodologies for the early diagnosis of **Hawkinsinuria**.

Biochemical Basis and Pathophysiology

The metabolic defect in **Hawkinsinuria** occurs in the catabolic pathway of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3][6] In individuals with **Hawkinsinuria**, a mutation in the HPD gene results in a partially active enzyme that, during the catalytic process, produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl) acetic acid, known as **hawkinsin**.[1]

The accumulation of **hawkinsin** and other tyrosine metabolites is responsible for the clinical symptoms.[4] The metabolic acidosis is a key feature, and affected infants may also present with ketosis.[4] While the symptoms can be severe in infancy, there is often a normalization of tolerance to phenylalanine and tyrosine with age.[1]

Newborn Screening for Hawkinsinuria

Newborn screening programs are essential for the early, presymptomatic detection of **Hawkinsinuria**. The primary method for screening is the analysis of amino acids in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[5][7]

Quantitative Data from Newborn Screening

The hallmark of **Hawkinsinuria** in newborn screening is the elevation of tyrosine levels in the blood. However, elevated tyrosine is not specific to **Hawkinsinuria** and can be seen in other forms of tyrosinemia as well as transient tyrosinemia of the newborn.[8] Therefore, follow-up testing is crucial.

Analyte	Specimen	Method	Normal Reference Range	Typical Finding in Hawkinsinuria
Tyrosine	Dried Blood Spot (DBS)	Tandem Mass Spectrometry (MS/MS)	25-150 nmol/mL (≥ 4 weeks) [9]	Elevated (e.g., $>400 \mu\text{mol/L}$) [10]
Tyrosine	Plasma	Liquid Chromatography -Tandem Mass Spectrometry (LC-MS/MS)	40-280 nmol/mL (<4 weeks) [9]	Significantly Elevated (e.g., 21.5 mg/dL) [5] [11]
Hawkinsin	Urine	Gas Chromatography -Mass Spectrometry (GC-MS) / LC-MS/MS	Not typically present	Present
4-hydroxyphenylpyruvic acid	Urine	Gas Chromatography -Mass Spectrometry (GC-MS)	Trace amounts	Elevated
HPD Gene Sequencing	Whole Blood	Next-Generation Sequencing (NGS)	Wild-type sequence	Heterozygous pathogenic variant (e.g., A33T, V212M) [5] [7]

Experimental Protocols

Amino Acid Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary screening method for identifying newborns with elevated tyrosine levels, which may indicate **Hawkinsinuria**.

Methodology:

- **Sample Collection:** A few drops of blood are collected from the newborn's heel onto a filter paper card (Guthrie card) between 24 and 48 hours after birth. The card is allowed to air dry completely.[\[7\]](#)
- **Sample Preparation:**
 - A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.
 - An extraction solution containing a mixture of solvents (e.g., methanol/water) and stable isotope-labeled internal standards for the amino acids to be quantified is added to each well.[\[12\]](#)
 - The plate is agitated to ensure complete elution of the amino acids from the filter paper.
- **Derivatization (Optional but common):** The extracted amino acids are often derivatized (e.g., with butanol) to improve their chromatographic and mass spectrometric properties.[\[13\]](#)
- **Analysis by MS/MS:**
 - The prepared sample is injected into a tandem mass spectrometer.
 - The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard are monitored.
 - The concentration of each amino acid is calculated based on the ratio of the signal intensity of the native amino acid to its labeled internal standard.[\[7\]](#)

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a confirmatory test to detect the presence of **hawkinsin** and other abnormal tyrosine metabolites in the urine of a newborn with elevated blood tyrosine.

Methodology:

- Sample Collection: A random urine sample is collected. First morning voids are preferred due to their concentration.[\[14\]](#)
- Sample Preparation:
 - An internal standard is added to a specific volume of urine.
 - The organic acids are extracted from the urine using a solvent extraction method (e.g., with ethyl acetate).[\[14\]](#)
 - The solvent is evaporated to dryness.
- Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. This is typically done using a silylating agent (e.g., BSTFA).
- Analysis by GC-MS:
 - The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
 - The different organic acids are separated based on their boiling points and interaction with the GC column.
 - The mass spectrometer is used to identify the individual compounds based on their unique mass spectral fragmentation patterns. The presence of a peak corresponding to the mass spectrum of derivatized **hawkinsin** confirms the diagnosis.[\[15\]](#)

Molecular Genetic Testing of the HPD Gene by Next-Generation Sequencing (NGS)

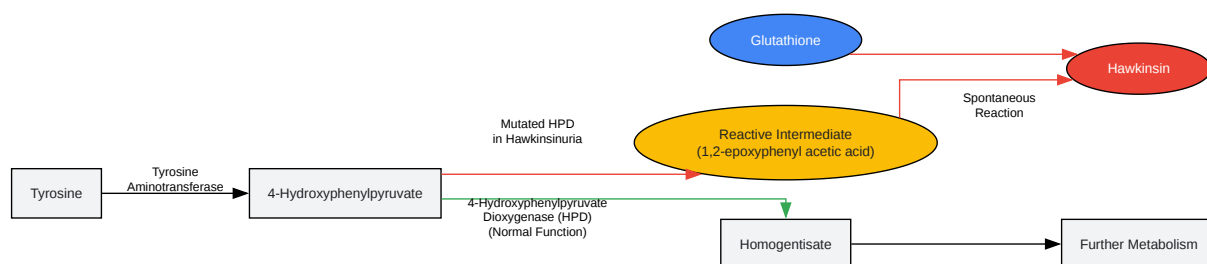
Definitive diagnosis is achieved by identifying a pathogenic variant in the HPD gene.

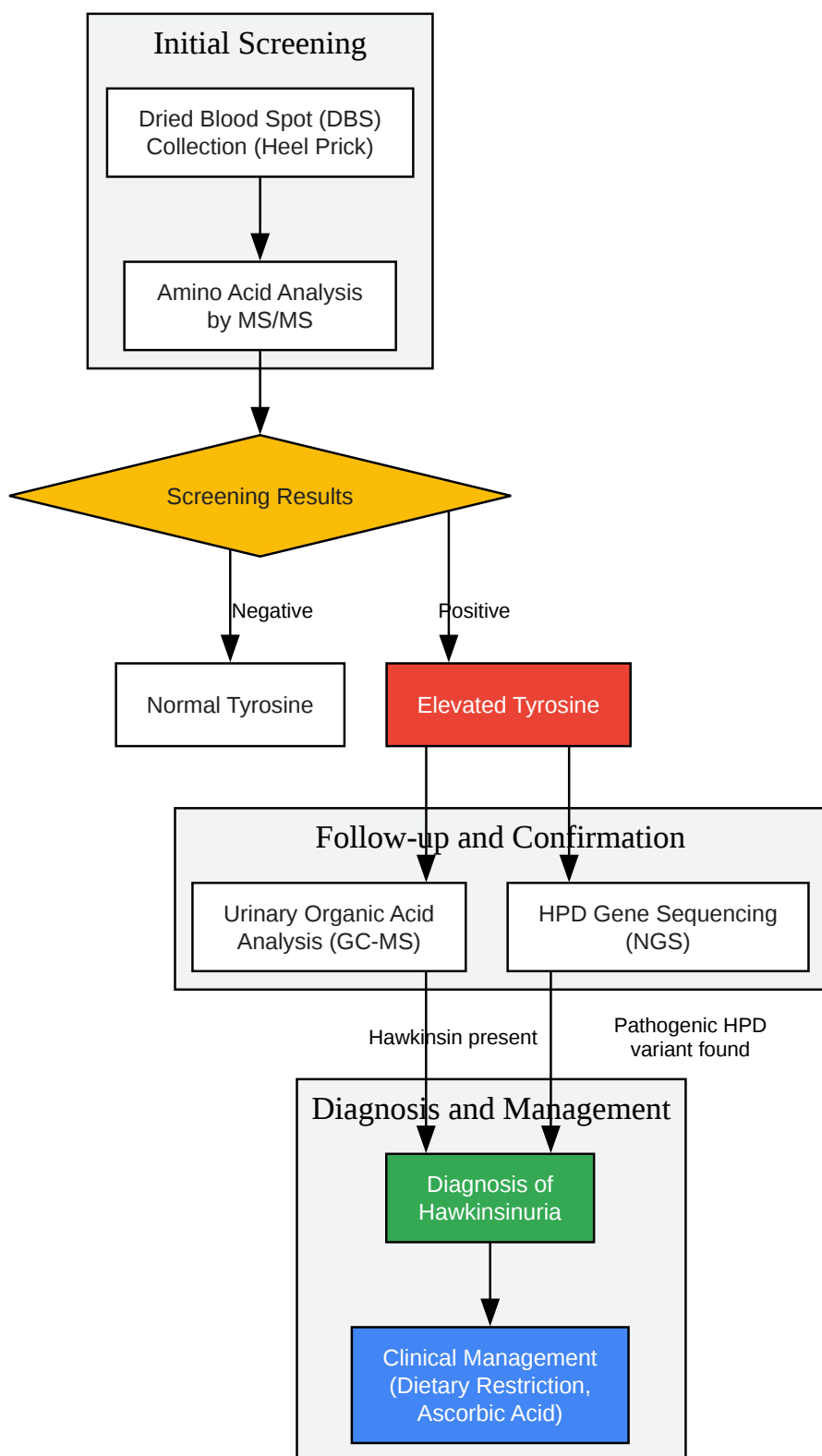
Methodology:

- DNA Extraction: Genomic DNA is extracted from a whole blood sample.
- Library Preparation:
 - The DNA is fragmented, and adapters are ligated to the ends of the fragments.
 - The region of interest (the HPD gene) is enriched using a targeted capture method.[\[16\]](#)
- Sequencing: The prepared library is sequenced on a next-generation sequencing platform.[\[17\]](#)
- Data Analysis:
 - The sequencing reads are aligned to the human reference genome.
 - Variant calling is performed to identify any differences between the patient's HPD gene sequence and the reference sequence.
 - The identified variants are annotated and classified based on their predicted pathogenicity. The presence of a known or likely pathogenic heterozygous variant in the HPD gene confirms the diagnosis of **Hawkinsinuria**.[\[5\]](#)[\[18\]](#)

Visualizations

Tyrosine Catabolism Pathway and the Defect in Hawkinsinuria





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